9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is a derivative of the fluoroquinolone antibiotic levofloxacin. This compound is characterized by the removal of a fluorine atom from the 9-position of the levofloxacin structure, which alters its pharmacological properties while retaining its antibacterial activity. Levofloxacin itself is widely used for treating various bacterial infections due to its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.
The compound is synthesized from levofloxacin through specific chemical modifications. Levofloxacin is derived from ofloxacin, which is a racemic mixture, while levofloxacin represents the S-enantiomer responsible for its antimicrobial activity.
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin falls under the classification of synthetic antibiotics, specifically within the fluoroquinolone class. This class is known for its mechanism of action involving the inhibition of bacterial DNA synthesis.
The synthesis of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin typically involves a series of chemical reactions that modify the levofloxacin molecule. One common method includes the use of silver triflate as a catalyst in a solution where levofloxacin is reacted with other reagents under controlled conditions.
The synthesis process may involve:
The resulting product's purity and identity can be confirmed using various analytical techniques including mass spectrometry and infrared spectroscopy, which provide insights into its molecular structure and functional groups present.
The molecular formula for 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin is . The structure features:
Key structural data includes:
Spectroscopic data from techniques such as nuclear magnetic resonance and mass spectrometry can further elucidate the compound's structure.
The primary chemical reactions involving 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin include:
Analytical methods such as high-performance liquid chromatography can be employed to monitor these reactions, providing insights into reaction kinetics and product formation.
The mechanism by which 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin exerts its antibacterial effects involves:
By binding to these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death.
Key physical properties include:
Chemical properties involve:
These properties are critical for determining storage conditions and formulation strategies in pharmaceutical applications.
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin has several scientific applications:
The evolution of fluoroquinolones represents a deliberate progression in antibacterial design. Ofloxacin, a racemic mixture introduced in the 1980s, exhibited broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV. Its chiral structure proved pivotal: the (S)-isomer (levofloxacin) demonstrated twice the potency of the racemate or (R)-isomer, leading to its isolation and clinical adoption in 1996 [4] [7]. Levofloxacin’s core structure—a tricyclic system integrating a piperazinyl moiety at C7 and a methylated oxazine ring—became a template for further optimization. This stereospecific advancement underscored the significance of three-dimensional configuration in quinolone efficacy, setting the stage for targeted analogs like 9-defluoro-levofloxacin derivatives [4] [6].
Table 1: Structural Evolution of Key Fluoroquinolones
Compound | Core Modification | Target Spectrum |
---|---|---|
Ofloxacin (Racemic) | First tricyclic fluoroquinolone | Gram-negative, some Gram-positive |
Levofloxacin | (S)-isomer of ofloxacin | Enhanced Gram-positive coverage |
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | C9 fluorine → piperazinyl group | Under investigation (theoretical broad spectrum) |
Fluorine at the C6 position (e.g., in levofloxacin) is a hallmark of second-generation+ fluoroquinolones. This atom serves dual purposes:
However, fluorine removal/modification explores trade-offs. Replacing C9-F in levofloxacin with a 4-methylpiperazinyl group—as in 9-defluoro-9-(4-methyl-1-piperazinyl) levofloxacin—hypothetically alters binding affinity and bacterial selectivity. This modification probes whether bulkier substituents compensate for fluorine’s electronic contributions, potentially mitigating resistance mechanisms associated with classic fluoroquinolones [1] [8].
This analog (CAS# 1329833-82-0) is characterized by systematic defluorination at position 9 and concurrent introduction of a 4-methylpiperazinyl group. Its structure, validated by suppliers and chemical databases, has the formula C₂₃H₃₁N₅O₄ (MW: 441.52 g/mol) [1] [2] [6]. Key features include:
The compound exists as a free acid or hydrochloride salt (C₂₃H₃₂ClN₅O₄, MW: 477.98 g/mol), facilitating solubility in research settings [5]. Its emergence reflects medicinal chemistry strategies to bypass fluorine-dependent resistance while leveraging piperazine’s role in broadening antibacterial spectra.
Table 2: Physicochemical Profile of 9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
Property | Value | Source |
---|---|---|
CAS Registry Number | 1329833-82-0 | [1] [6] |
Molecular Formula | C₂₃H₃₁N₅O₄ | [1] [2] |
Molecular Weight | 441.52 g/mol | [1] [6] |
Salt Form (Hydrochloride) | C₂₃H₃₂ClN₅O₄ (477.98 g/mol) | [5] |
IUPAC Name | (2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [1] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4